2-{[2-ethyl-6-(2-methylpropyl)-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
Description
2-{[2-ethyl-6-(2-methylpropyl)-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(2-fluorophenyl)acetamide is a complex organic compound with a unique structure that includes a pyrazolo[4,3-d]pyrimidine core
Properties
Molecular Formula |
C19H22FN5O2S |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
2-[2-ethyl-6-(2-methylpropyl)-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C19H22FN5O2S/c1-4-24-10-15-17(23-24)18(27)25(9-12(2)3)19(22-15)28-11-16(26)21-14-8-6-5-7-13(14)20/h5-8,10,12H,4,9,11H2,1-3H3,(H,21,26) |
InChI Key |
CEAMZCQOPKPIIS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NC3=CC=CC=C3F)CC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-ethyl-6-(2-methylpropyl)-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(2-fluorophenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[4,3-d]pyrimidine core, followed by the introduction of the sulfanyl group and the acetamide moiety. Common reagents used in these reactions include ethyl iodide, 2-methylpropylamine, and 2-fluoroaniline. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-{[2-ethyl-6-(2-methylpropyl)-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group in the pyrazolo[4,3-d]pyrimidine core can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄).
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Major Products
Sulfoxides and Sulfones: Formed from the oxidation of the sulfanyl group.
Alcohols: Formed from the reduction of the carbonyl group.
Substituted Phenyl Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
2-{[2-ethyl-6-(2-methylpropyl)-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(2-fluorophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: Research focuses on its interactions with various biological targets and its potential as a drug candidate.
Materials Science: Its unique chemical properties make it a candidate for use in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-{[2-ethyl-6-(2-methylpropyl)-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The pyrazolo[4,3-d]pyrimidine core is known to interact with enzymes and receptors, modulating their activity. The sulfanyl and acetamide groups contribute to the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- **2-{[2-ethyl-6-(2-methylpropyl)-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(2-chlorophenyl)acetamide
- **2-{[2-ethyl-6-(2-methylpropyl)-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(2-bromophenyl)acetamide
Uniqueness
The presence of the fluorine atom in 2-{[2-ethyl-6-(2-methylpropyl)-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(2-fluorophenyl)acetamide imparts unique properties such as increased metabolic stability and altered electronic characteristics. This makes it distinct from its analogs with different halogen substitutions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
